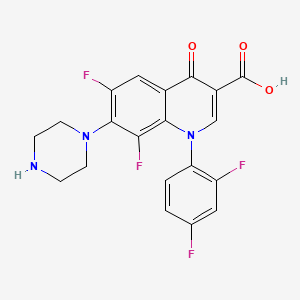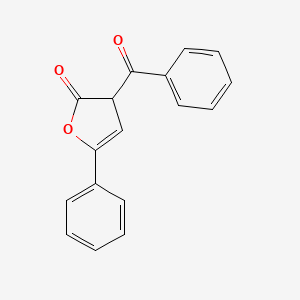
2-Methyl-1,2-oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylisoxazolidin-5-one is a heterocyclic organic compound that belongs to the class of isoxazolidinones. It is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylisoxazolidin-5-one can be achieved through several methods. One common approach involves the cyclization of β-hydroxyamines with carbonyl compounds. For example, the reaction of 2-methyl-3-hydroxypropylamine with formaldehyde under acidic conditions can yield 2-Methylisoxazolidin-5-one. Another method involves the use of nitrile oxides in a [3+2] cycloaddition reaction with alkenes, which can produce isoxazolidinones under mild conditions .
Industrial Production Methods
Industrial production of 2-Methylisoxazolidin-5-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylisoxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolidinones, amino alcohols, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Methylisoxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Its derivatives have shown potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazoles: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxazolidinones: These compounds are structurally related but have different substituents on the ring.
Pyrrolidines: These compounds have a similar ring structure but lack the oxygen atom.
Uniqueness
2-Methylisoxazolidin-5-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
86933-60-0 |
|---|---|
Formule moléculaire |
C4H7NO2 |
Poids moléculaire |
101.10 g/mol |
Nom IUPAC |
2-methyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C4H7NO2/c1-5-3-2-4(6)7-5/h2-3H2,1H3 |
Clé InChI |
MBDOGECFUWXZLU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















